
1-(4-Methoxyphenyl)-2-butanol
Descripción general
Descripción
1-(4-Methoxyphenyl)-2-butanol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenyl)-2-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-2-butanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nucleophilic Substitution and Elimination Reactions : Toteva and Richard (1996) explored the reactions of 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives in aqueous solutions, providing insights into the nucleophilic substitution and elimination reactions of tertiary carbocations, which are important in organic synthesis and pharmaceuticals (Toteva & Richard, 1996).
α-Chlorination of Aryl Ketones : The research by Tsuruta et al. (1985) discusses the α-chlorination of 2-(4-methoxyphenyl)-4-chromanone, a process significant in synthetic organic chemistry, highlighting the utility of manganese(III) acetate in the presence of chloride ion (Tsuruta, Harada, Nishino, & Kurosawa, 1985).
Stereochemistry in Natural Products : Das et al. (1993) isolated 4-(4′-Hydroxyphenyl)-2 R -butanol and related compounds from Himalayan Taxus baccata. This study is relevant to natural product chemistry and pharmacology (Das, Takhi, Kumar, Srinivas, & Yadav, 1993).
High-Pressure Measurements in Monohydroxy Alcohols : Kołodziej et al. (2020) studied the behavior of monohydroxy alcohols including 1-(4-methylphenyl)-1-propanol under high-pressure conditions. This research contributes to understanding the properties of these alcohols in different environments (Kołodziej, Knapik-Kowalczuk, Grzybowska, Nowok, & Pawlus, 2020).
Continuous Flow Synthesis in Pharmaceutical Manufacturing : Viviano et al. (2011) evaluated continuous flow strategies for the synthesis of important 4-aryl-2-butanone derivatives, which is pertinent in the pharmaceutical industry (Viviano, Glasnov, Reichart, Tekautz, & Kappe, 2011).
Kinetics of Radical Reactions : Aschmann, Arey, and Atkinson (2011) studied the kinetics of the reaction of 3-methoxy-3-methyl-1-butanol with OH radicals, which is crucial in understanding the environmental fate of this compound (Aschmann, Arey, & Atkinson, 2011).
Green Chemistry in Fine Chemical Synthesis : Climent et al. (2010) demonstrated a one-pot multistep process for synthesizing 4-(4-methoxyphenyl)-2-butanone using multifunctional catalysts, contributing to the field of green chemistry (Climent, Corma, Iborra, Mifsud, & Velty, 2010).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7,10,12H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRSWKWGQREELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-butanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




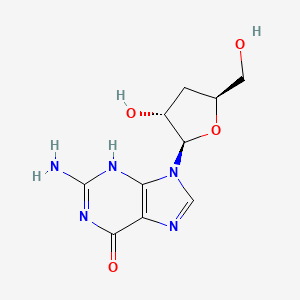
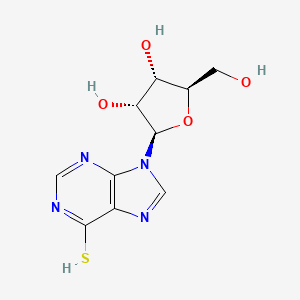
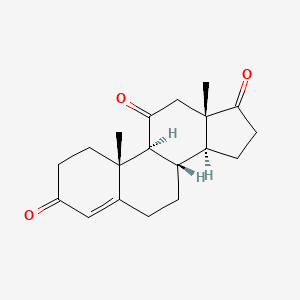


![3-(4-Chloro-3,5-dimethylphenoxy)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7775174.png)
![[4-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-oxochromene-3-carboxylate](/img/structure/B7775180.png)
acetate](/img/structure/B7775190.png)

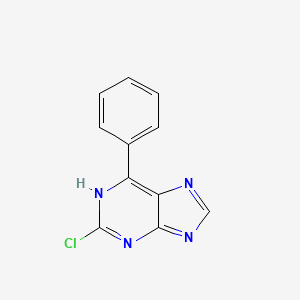

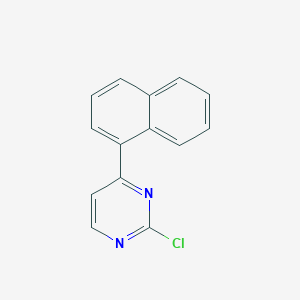
![[(1R,2R)-2-carboxycyclohexyl]azanium;chloride](/img/structure/B7775221.png)